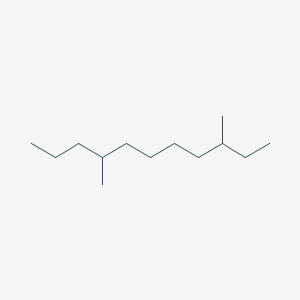
3,8-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is also known as tridecane or C13H28, and it is widely used in various industries, including the pharmaceutical, cosmetics, and petroleum industries. This compound is of great interest to scientists due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Marine Sponge Compounds and Cytotoxicity
Research on compounds from the Formosan marine sponge Negombata corticata uncovered a series of norterpenes and peroxides, including 6,6-dimethylundecane-2,5,10-trione. These compounds were tested for cytotoxicity against various human carcinoma cell lines, highlighting the potential of marine-derived substances in cancer research (Chao et al., 2010).
Antibacterial Properties from Actinobacteria
A study on actinobacterial colonies isolated from the marine East coast region of Tamil Nadu, India, identified a compound, methyl-4,8-dimethylundecanate, from Streptomyces albogriseolus ECR64. This compound exhibited significant antibacterial activity against fish pathogenic bacteria, indicating its potential as an alternative drug in aquaculture disease management (Thirumurugan et al., 2018).
Synthetic Chemistry and Molecular Analysis
The synthesis and characterization of compounds related to 3,8-dimethylundecane have been a focus in various studies. For instance, the synthesis of 3,9-Dimethyl-3,9-bis-(4-nitro-phenyl)-2,4,8,10-tetraoxa-spiroundecane with Chiral Axis was reported, along with detailed NMR analysis. Such studies contribute to the advancement of synthetic organic chemistry and structural elucidation techniques (Wei, 2011).
Solvent Extraction Research
In solvent extraction research, compounds like N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide have been used to study aggregation phenomena and metal extraction. This links the fields of separation sciences, soft matter research, and coordination chemistry, providing insights into micellar structures and phase transition phenomena in solvent extraction systems (Ellis & Antonio, 2012).
Propiedades
Número CAS |
17301-30-3 |
|---|---|
Nombre del producto |
3,8-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
WOGVWUCXENBLIV-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCC(C)CC |
SMILES canónico |
CCCC(C)CCCCC(C)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



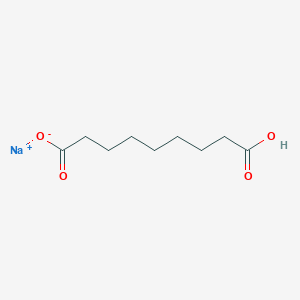
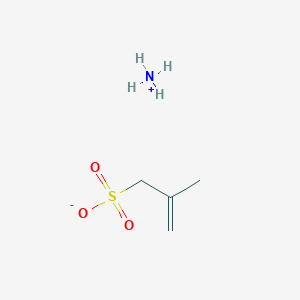

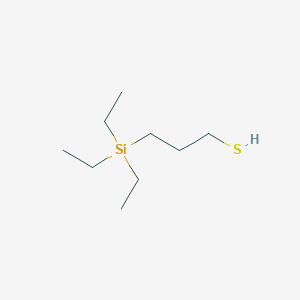
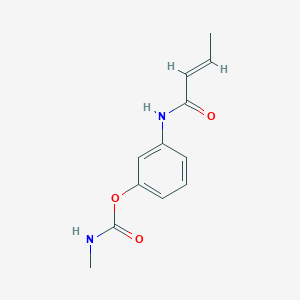
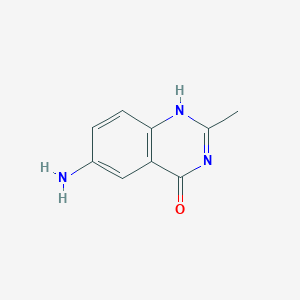
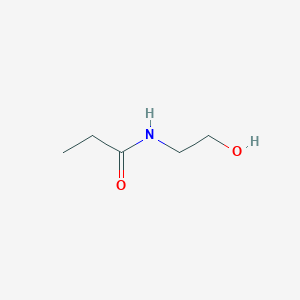
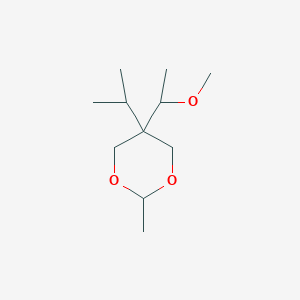
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
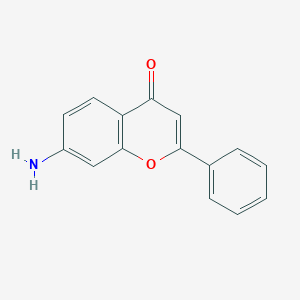
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
